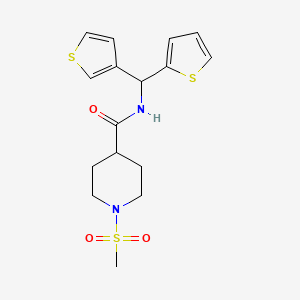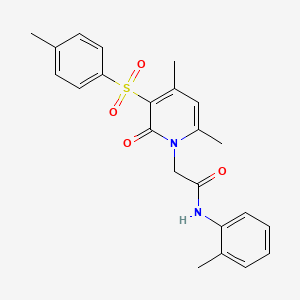
4-ethynyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2,3-dihydro-1H-indene is a chemical compound with the CAS Number: 1415560-20-1 . It has a molecular weight of 142.2 . It is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for 4-ethynyl-2,3-dihydro-1H-indene is given as4-ethynyl-2,3-dihydro-1H-indene . The InChI code for this compound is 1S/C11H10/c1-2-9-5-3-6-10-7-4-8-11(9)10/h1,3,5-6H,4,7-8H2 . Physical And Chemical Properties Analysis
4-Ethynyl-2,3-dihydro-1H-indene is a liquid at room temperature . It has a molecular weight of 142.2 . More specific physical and chemical properties are not mentioned in the search results.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
4-ethynyl-2,3-dihydro-1H-indene serves as a versatile building block in organic synthesis. Researchers have exploited its alkyne functionality for constructing complex molecules. For instance, it can participate in Sonogashira coupling reactions, where it reacts with aryl or vinyl halides to form substituted alkynes. Additionally, this compound can be employed in transition-metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, providing access to diverse functionalized indene derivatives .
Materials Science and Polymer Chemistry
The ethynyl group in 4-ethynyl-2,3-dihydro-1H-indene enables its incorporation into conjugated polymers. These polymers exhibit excellent electronic properties, making them suitable for organic electronics, photovoltaics, and light-emitting devices. Researchers have synthesized indene-based polymers by polymerizing monomers containing this core structure. These materials find applications in flexible displays, organic field-effect transistors (OFETs), and optoelectronic devices .
Medicinal Chemistry and Drug Discovery
Indene derivatives, including 4-ethynyl-2,3-dihydro-1H-indene, have attracted attention due to their potential pharmacological activities. Researchers explore their bioactivity against various diseases, such as cancer, inflammation, and neurodegenerative disorders. Modifications of the indene scaffold can lead to novel drug candidates. For instance, indene-based compounds have shown anti-inflammatory effects by inhibiting specific enzymes or pathways .
Photophysics and Luminescent Materials
The π-conjugated system in 4-ethynyl-2,3-dihydro-1H-indene contributes to its luminescent properties. Researchers have investigated its fluorescence and phosphorescence behavior. By functionalizing the indene core, they create luminescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents. The emission properties can be tuned by varying substituents or incorporating heavy atoms .
Coordination Chemistry and Metal Complexes
The alkyne functionality in 4-ethynyl-2,3-dihydro-1H-indene allows it to coordinate with transition metals. Researchers have synthesized metal complexes containing this ligand. These complexes exhibit diverse reactivity, such as catalysis, photophysical properties, and magnetic behavior. For example, platinum complexes with indene-based ligands have been explored as catalysts for organic transformations .
Natural Product Synthesis and Total Syntheses
Indene derivatives play a crucial role in the total synthesis of natural products. Researchers use them as key intermediates to construct complex molecular frameworks. By strategically introducing functional groups onto the indene scaffold, they achieve efficient syntheses of natural products with intricate architectures. Notably, 4-ethynyl-2,3-dihydro-1H-indene has been employed in the synthesis of bioactive alkaloids and other natural compounds .
Safety And Hazards
Propriétés
IUPAC Name |
4-ethynyl-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-9-5-3-6-10-7-4-8-11(9)10/h1,3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHFAHIJYNILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethynyl-2,3-dihydro-1H-indene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-{4-[(4,6-dimethyl-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2814013.png)
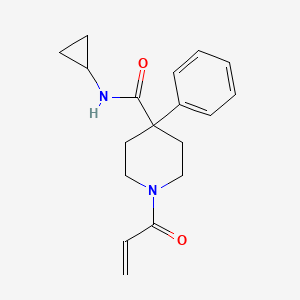
![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2814015.png)
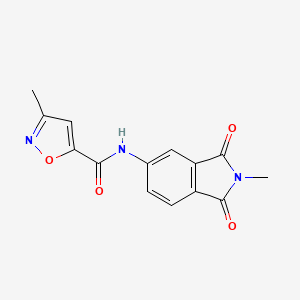
![N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2814018.png)
![N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2814019.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2814020.png)
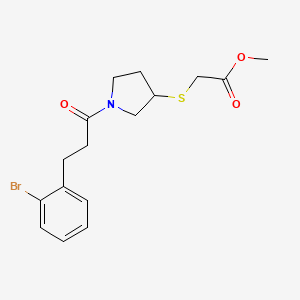
![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)
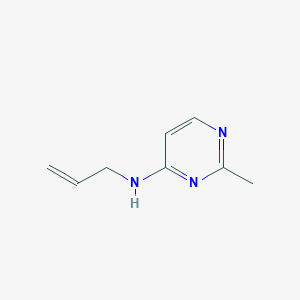
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)
